diABZI STING agonist-1 trihydrochloride is a synthetic small molecule that acts as an agonist of the stimulator of interferon genes (STING) pathway. This compound is notable for its ability to induce the secretion of interferon-beta in human peripheral blood mononuclear cells, thereby playing a significant role in immune response modulation. The compound is classified under immunomodulators and has been explored for its potential therapeutic applications in cancer and viral infections, particularly due to its high potency and bioavailability compared to natural STING agonists.
The chemical is derived from the dimerization of amidobenzimidazole molecules, enhancing its binding affinity to the STING receptor. The formal name of this compound is 1-[(2E)-4-[5-(aminocarbonyl)-2-[[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino]-7-methoxy-1H-benzimidazol-1-yl]-2-buten-1-yl]-2-[[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino]-7-[3-(4-morpholinyl)propoxy]-1H-benzimidazole-5-carboxamide, trihydrochloride, with a CAS number of 2138299-34-8 .
The synthesis of diABZI STING agonist-1 involves several key steps:
The compound is soluble in dimethyl sulfoxide at concentrations up to 50 mg/ml, facilitating its use in biological assays .
The molecular formula of diABZI STING agonist-1 trihydrochloride is C42H51N13O7·3HCl, with a molecular weight of 959.3 g/mol. The structure features multiple functional groups that contribute to its bioactivity, including:
The compound's structural complexity allows for effective interaction with the STING protein, which is crucial for its agonistic activity .
diABZI STING agonist-1 primarily undergoes activation reactions within biological systems. Upon administration, it interacts with the STING receptor, leading to:
The activation process occurs at nanomolar concentrations, indicating high potency .
The mechanism by which diABZI STING agonist-1 exerts its effects involves several steps:
This pathway is critical for initiating immune responses against pathogens and tumors.
diABZI STING agonist-1 trihydrochloride exhibits several notable physical and chemical properties:
The compound has a maximum absorbance wavelength (λmax) at 267 nm and 322 nm, which can be utilized for analytical purposes .
diABZI STING agonist-1 has several promising applications in scientific research:
The stimulator of interferon genes (STING) pathway is a cytosolic DNA-sensing mechanism critical for innate immunity and antitumor responses. Activation occurs when cyclic GMP-AMP synthase (cGAS) detects aberrant double-stranded DNA (e.g., from genomic instability or viral invasion), catalyzing the synthesis of 2',3'-cGAMP. This second messenger binds STING, triggering its translocation from the endoplasmic reticulum to the Golgi apparatus. Subsequent phosphorylation cascades activate TBK1 and IRF3, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines [2] [3]. These responses orchestrate dendritic cell maturation, CD8+ T-cell priming, and NK cell activation, converting immunologically "cold" tumors into "hot" microenvironments amenable to checkpoint inhibition [6] [10].
Table 1: Key Immune Effectors Activated by STING Signaling
| Cytokine/Chemokine | Cell Type Affected | Biological Outcome |
|---|---|---|
| IFN-β | Dendritic cells | Maturation & antigen cross-presentation |
| CXCL10 | T cells | Enhanced tumor infiltration |
| TNF-α | Macrophages | Pro-inflammatory polarization |
| IL-6 | B cells | Antibody production |
First-generation STING agonists were cyclic dinucleotides (CDNs) like cGAMP and synthetic derivatives (e.g., ADU-S100). Though effective, CDNs face limitations:
This spurred development of synthetic non-nucleotide agonists, notably amidobenzimidazole (ABZI) derivatives. Unlike CDNs, ABZIs are uncharged small molecules engineered for:
diABZI emerged as a prototypical dimeric ABZI with optimized pharmacodynamics. Its bivalent structure enables high-affinity STING binding, inducing conformational changes analogous to natural CDNs but with superior bioavailability [1] [9].
Table 2: Comparison of STING Agonist Classes
| Property | CDNs (e.g., cGAMP) | ABZIs (e.g., diABZI) |
|---|---|---|
| Molecular Weight | High (~600-700 Da) | Moderate (~500 Da) |
| Charge | Anionic | Neutral |
| Plasma Stability | Low (t½ < 30 min) | High (t½ > 2 h) |
| Administration Route | Intratumoral | Intravenous/Subcutaneous |
| EC50 (Human STING) | 100-500 nM | 130 nM |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6